![molecular formula C11H17BO2 B106840 (4-pentylphenyl)boronic Acid CAS No. 121219-12-3](/img/structure/B106840.png)
(4-pentylphenyl)boronic Acid
Overview
Description
Boronic acids are a class of compounds known for their versatility in organic synthesis and materials science. They are particularly useful as building blocks for constructing complex molecular architectures and have been employed in the synthesis of heterocyclic and aromatic compounds . While the provided papers do not directly discuss (4-pentylphenyl)boronic acid, they offer insights into the general reactivity and applications of boronic acids and related compounds.
Synthesis Analysis
The synthesis of boronic acid derivatives often involves reactions with organometallic intermediates such as Grignard reagents or through lithiation followed by treatment with a boron source . For example, amino-3-fluorophenyl boronic acid was synthesized from a bromo-fluoroaniline precursor via a lithium-bromine exchange reaction, followed by the addition of trimethyl borate and acidic hydrolysis . Similar strategies could be applied to synthesize this compound, starting from an appropriately substituted bromo-pentylbenzene.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives can be characterized by techniques such as X-ray crystallography . These structures often feature a trivalent boron atom connected to two hydroxyl groups and an organic substituent. The boron center can form reversible covalent bonds with diols, which is a key property for the construction of molecular nanostructures and polymeric materials .
Chemical Reactions Analysis
Boronic acids participate in various chemical reactions, including Suzuki cross-coupling, which is widely used for forming carbon-carbon bonds . They also react with nitrogen-containing compounds to form B-N coordination adducts and can catalyze hydrosilylation reactions, demonstrating functional group tolerance . Tris(pentafluorophenyl)boron, a related compound, has been used as a catalyst for aldol-type reactions, Michael reactions, and Diels-Alder reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure. For instance, the pKa value of boronic acids can be affected by substituents on the phenyl ring, as seen with amino-3-fluorophenyl boronic acid . Boronic acids are also known for their ability to form reversible condensation products with diols, which is exploited in the construction of various polymeric materials . The Lewis acidity of boron compounds like tris(pentafluorophenyl)boron can be harnessed for catalysis, indicating that this compound may also have potential as a catalyst or reagent in organic synthesis .
Scientific Research Applications
Catalysis and Organic Synthesis
- Tris(pentafluorophenyl)borane, a variant of boronic acid, is used as a catalyst or reagent in organic and organometallic chemistry, including hydrometallation reactions, alkylations, and catalyzed aldol-type reactions (Erker, 2005).
- Boronic acid catalysis enables the aza-Michael addition of hydroxamic acid to quinone imine ketals, a method paving the way to densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).
Biomedical Applications
- Boronic acid-containing polymers are valuable in biomedical applications like HIV, obesity, diabetes, and cancer treatment (Cambre & Sumerlin, 2011).
- Boronic acids, due to their unique structural features, are explored for developing potent enzyme inhibitors, boron neutron capture agents for cancer therapy, and antibody mimics (Yang, Gao, & Wang, 2003).
Sensing and Imaging
- Boronic acids are used in fluorescent chemosensors for the detection of carbohydrates and bioactive substances, crucial for disease prevention, diagnosis, and treatment (Huang et al., 2012).
- They are utilized in various sensing applications, including biological labelling, protein manipulation, and development of therapeutics (Lacina, Skládal, & James, 2014).
Material Sciences
- Boronic acids act as molecular inks for surface functionalization of materials like polyvinyl alcohol, granting properties like fluorescence and chemical sensing abilities (Nishiyabu, Tomura, Okade, & Kubo, 2018).
- They have potential in glucose-responsive polymeric insulin delivery systems, utilizing the interaction between cyclic diols and boronic acids for drug release (Siddiqui, Billa, Roberts, & Osei, 2016).
Mechanism of Action
Target of Action
The primary target of (4-pentylphenyl)boronic Acid, also known as 4-n-Pentylphenylboronic acid, is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound, such as this compound, transfers a formally nucleophilic organic group from boron to palladium . This interaction results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves two key steps: oxidative addition and transmetalation . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting that it may have suitable pharmacokinetic properties for use in chemical reactions.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically used under mild and functional group tolerant reaction conditions . Additionally, it’s important to note that the compound is generally environmentally benign .
Safety and Hazards
Future Directions
Boronic acids, including “(4-pentylphenyl)boronic Acid”, are increasingly being used in diverse areas of research. They have found applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research will likely continue to explore these and other potential uses of boronic acids.
properties
IUPAC Name |
(4-pentylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9,13-14H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRMPSOGFATLJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404610 | |
Record name | (4-Pentylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
121219-12-3 | |
Record name | (4-Pentylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amylphenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-n-Pentylphenylboronic acid enhance the properties of polypyrrole films?
A1: 4-n-Pentylphenylboronic acid acts as a functional dopant, meaning it is incorporated into the polypyrrole matrix during synthesis and imparts specific chemical properties to the resulting film. The key feature of this compound is the boronic acid group, which exhibits a strong affinity for diols []. This affinity stems from the ability of boronic acid to form reversible covalent bonds with the hydroxyl groups present in diols.
- Enhanced dopamine detection: The boronic acid groups within the polypyrrole film capture and retain dopamine, a diol-containing neurotransmitter. This preconcentration effect improves the sensitivity of electrochemical dopamine sensors [].
- Selective bacterial adhesion: The boronic acid groups promote the adhesion of bacteria with sugar-rich cell walls, such as Deinococcus proteolyticus, Streptococcus pneumoniae, and Klebsiella pneumoniae []. This selectivity arises from the interaction between boronic acid and the diol groups present in the bacterial cell wall polysaccharides.
Q2: What are the advantages of using 4-n-Pentylphenylboronic acid as a dopant compared to other methods for achieving similar functionality?
A2: The research highlights the simplicity and efficiency of using 4-n-Pentylphenylboronic acid as a dopant:
- Single-step synthesis: Incorporating the desired functionality is achieved directly during the polypyrrole film synthesis by using 4-n-Pentylphenylboronic acid as the dopant []. This eliminates the need for complex, multi-step surface modifications.
- Versatility: The approach can be applied to both electrochemical and chemical fabrication methods, broadening its potential applications [].
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